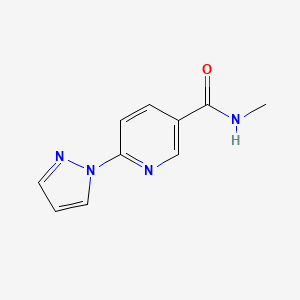

N-methyl-6-(1H-pyrazol-1-yl)nicotinamide

Description

Significance of the Nicotinamide (B372718) Core in Medicinal Chemistry and Biological Systems

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in all living cells. wikipedia.org Its importance stems from its role as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com NAD+ is a critical player in a vast array of biological processes. It functions as a key cofactor in metabolic redox reactions, essential for the production of ATP and cellular energy. mdpi.comwikipedia.org Beyond its role in bioenergetics, NAD+ is a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in crucial cellular functions such as DNA repair, gene expression, and intracellular signaling. nih.govacs.orgnih.govnih.gov

The central role of nicotinamide in cellular homeostasis has made it and its derivatives attractive targets and scaffolds in drug discovery. ontosight.ai For instance, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, have been investigated for their potential in treating cancer and inflammatory diseases. nih.govacs.org Conversely, activators of NAMPT are being explored for their therapeutic potential in a variety of diseases. nih.gov The ability of nicotinamide to modulate the activity of enzymes involved in DNA repair has also led to its investigation in the context of ischemia and reperfusion injuries. nih.gov

Below is a table summarizing the key biological roles of the nicotinamide core:

| Biological Role | Description | Key Associated Molecules/Enzymes |

| Coenzyme Precursor | Serves as a primary building block for the synthesis of NAD+ and NADP+. nih.govwikipedia.org | Nicotinamide adenine dinucleotide (NAD+), Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) |

| Cellular Metabolism | NAD+ and NADP+ are essential cofactors for numerous enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. mdpi.comwikipedia.org | Dehydrogenases, Reductases |

| DNA Repair | NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), which are critical for repairing DNA damage. nih.govnih.gov | Poly(ADP-ribose) polymerases (PARPs) |

| Gene Expression | Sirtuins, a class of NAD+-dependent deacetylases, regulate gene expression through the deacetylation of histones and other proteins. acs.org | Sirtuins |

| Cell Signaling | NAD+ is a precursor for second messengers like cyclic ADP-ribose. mdpi.com | CD38 |

Role of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Drug Discovery

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.nettandfonline.comnih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govnih.govnih.gov The structural and electronic properties of the pyrazole ring allow it to engage in various types of interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions. researchgate.net

The versatility of the pyrazole core has led to its incorporation into drugs with diverse therapeutic applications. nih.gov A notable example is celecoxib, a potent anti-inflammatory drug. nih.gov Other pyrazole-containing drugs include sildenafil (B151) for erectile dysfunction, and a number of kinase inhibitors used in cancer therapy such as ibrutinib (B1684441) and ruxolitinib. tandfonline.comnih.gov The metabolic stability of the pyrazole ring is another factor that contributes to its prevalence in drug design. nih.gov

The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, with research demonstrating their potential as:

Anti-inflammatory agents mdpi.com

Anticancer agents mdpi.com

Antimicrobial agents eurekaselect.com

Antiviral agents nih.gov

Analgesic agents mdpi.com

The following table highlights some prominent examples of pyrazole-containing drugs and their therapeutic uses:

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory nih.gov |

| Sildenafil | Erectile dysfunction tandfonline.comnih.gov |

| Ibrutinib | Anticancer (Kinase inhibitor) tandfonline.comnih.gov |

| Ruxolitinib | Anticancer (Kinase inhibitor) tandfonline.comnih.gov |

| Axitinib | Anticancer (Kinase inhibitor) tandfonline.com |

| Niraparib | Anticancer tandfonline.com |

| Baricitinib | Anticancer tandfonline.com |

| Lenacapavir | Antiviral (HIV) tandfonline.com |

| Riociguat | Pulmonary hypertension tandfonline.com |

Rationale for Investigating Nicotinamide-Pyrazole Conjugates in Chemical Biology

The rationale for designing and synthesizing nicotinamide-pyrazole conjugates, such as N-methyl-6-(1H-pyrazol-1-yl)nicotinamide, lies in the principle of molecular hybridization. This strategy aims to combine the distinct and beneficial properties of both the nicotinamide and pyrazole scaffolds into a single molecule. The goal is to create novel compounds with potentially enhanced biological activity, improved selectivity, or a unique mechanism of action that differs from the individual components.

By linking the nicotinamide core, which is central to cellular metabolism and signaling, with the versatile and pharmacologically active pyrazole ring, researchers can explore new chemical space. For instance, studies on various N-(1H-pyrazol-5-yl)nicotinamide derivatives have been conducted to discover new antifungal agents. nih.gov The synthesis of pyrazole derivatives of nicotinic acid hydrazide has also been explored for their potential antimicrobial activities. jocpr.com These investigations underscore the scientific interest in combining these two important heterocycles to develop new therapeutic leads. The specific biological targets and therapeutic potential of this compound would be the subject of further dedicated research.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-11-10(15)8-3-4-9(12-7-8)14-6-2-5-13-14/h2-7H,1H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBUHUVLZPUVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 6 1h Pyrazol 1 Yl Nicotinamide and Analogous Nicotinamide Pyrazole Systems

Strategies for Nicotinamide (B372718) Pyridine (B92270) Ring Functionalization at the 6-Position

Introduction of the Pyrazole (B372694) Moiety via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile method for the formation of carbon-heteroatom bonds. In the context of synthesizing 6-(pyrazol-1-yl)nicotinamide systems, this would typically involve the reaction of a 6-halonicotinamide derivative with a pyrazole boronic acid or a pyrazole boronic ester in the presence of a palladium catalyst and a suitable base.

While direct Suzuki-Miyaura coupling to form a C-N bond with a pyrazole is less common than C-C bond formation, related Buchwald-Hartwig amination reactions provide a strong precedent for such transformations. These reactions utilize a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling of an amine (in this case, the N-H of pyrazole) with an aryl halide.

A plausible synthetic route would involve the coupling of 6-chloronicotinic acid methyl ester with pyrazole using a palladium catalyst, such as Pd2(dba)3, and a ligand like Xantphos, in the presence of a base such as cesium carbonate. The resulting methyl 6-(1H-pyrazol-1-yl)nicotinate can then be further functionalized. chemimpex.com

Table 1: Representative Conditions for Suzuki-Miyaura Type C-N Coupling

| Component | Example | Role |

| Pyridine Substrate | 6-chloronicotinic acid methyl ester | Electrophile |

| Pyrazole Component | Pyrazole | Nucleophile |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Facilitates oxidative addition and reductive elimination |

| Ligand | Xantphos | Stabilizes the palladium center and promotes the catalytic cycle |

| Base | Cesium Carbonate (Cs2CO3) | Activates the pyrazole nucleophile |

| Solvent | Dioxane or Toluene (B28343) | Provides a medium for the reaction |

This table presents a generalized set of conditions; specific optimizations are typically required for individual substrates.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA r) offers a more classical and often more cost-effective approach for the functionalization of electron-deficient heterocyclic rings like pyridine. The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards attack by nucleophiles. The 6-position of the nicotinamide ring is analogous to the 2- and 4-positions of pyridine, which are known to be susceptible to nucleophilic attack.

In this approach, a 6-halonicotinamide derivative, such as 6-chloronicotinamide (B47983) or its corresponding carboxylic acid/ester, is treated with pyrazole in the presence of a strong base. The base deprotonates the pyrazole, generating a pyrazolate anion which then acts as a potent nucleophile. This anion attacks the electron-deficient C6 position of the pyridine ring, displacing the halide leaving group to form the desired 6-(1H-pyrazol-1-yl)nicotinamide backbone.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base and enhance the nucleophilicity of the pyrazolate anion.

Table 2: Typical Conditions for SNA r of 6-Halonicotinamides with Pyrazole

| Component | Example | Role |

| Pyridine Substrate | 6-chloronicotinic acid | Electrophile |

| Pyrazole Component | Pyrazole | Nucleophile precursor |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) | Deprotonates pyrazole to form the nucleophilic pyrazolate |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent to facilitate the reaction |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | To overcome the activation energy of the reaction |

This table provides a general overview of SNA r conditions. The choice of base and solvent can significantly impact reaction efficiency.

Formation and Derivatization of the Pyrazole Ring System

The pyrazole moiety itself can be constructed through various synthetic methods, with cyclocondensation reactions being the most prominent. Furthermore, once the pyrazole ring is formed, it can be further functionalized to introduce desired substituents, which can be crucial for modulating the biological activity of the final molecule.

Cyclocondensation Reactions for Pyrazole Synthesis

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for the de novo synthesis of the pyrazole ring. luxembourg-bio.com These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a species with equivalent reactivity.

The general mechanism involves the initial formation of a hydrazone by the reaction of one of the hydrazine nitrogens with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

By choosing appropriately substituted hydrazines and 1,3-dicarbonyl compounds, a wide variety of substituted pyrazoles can be synthesized. For example, to synthesize a pyrazole with a specific substituent at the 1-position, a substituted hydrazine would be used as the starting material.

Table 3: Key Reactants in Knorr Pyrazole Synthesis

| Reactant Type | Example | Resulting Feature in Pyrazole |

| Hydrazine Component | Hydrazine hydrate | Unsubstituted N1-pyrazole |

| Methylhydrazine | N1-methylpyrazole | |

| 1,3-Dicarbonyl Component | Acetylacetone | 3,5-dimethylpyrazole |

| Ethyl acetoacetate | 3-methyl-5-pyrazolone |

This table illustrates the relationship between starting materials and the resulting pyrazole structure in a Knorr-type synthesis.

Post-Cyclization Functionalization of Pyrazole Substituents

Following the construction of the pyrazole ring, further modifications can be made to its substituents. A common and important modification is N-alkylation. If the pyrazole is initially formed with an unsubstituted N-H group, an alkyl group, such as a methyl group, can be introduced in a subsequent step. This is typically achieved by treating the pyrazole with a suitable alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. The base deprotonates the pyrazole to form the pyrazolate anion, which then acts as a nucleophile to displace the leaving group on the alkylating agent.

Amidation and N-Methylation of the Nicotinamide Amide

The final steps in the synthesis of N-methyl-6-(1H-pyrazol-1-yl)nicotinamide involve the formation of the N-methylamide group at the 3-position of the pyridine ring. This is typically accomplished by first converting the carboxylic acid at this position to a more reactive species, which is then reacted with methylamine (B109427).

If the synthesis starts with 6-(1H-pyrazol-1-yl)nicotinic acid, the carboxylic acid can be activated using a variety of standard peptide coupling reagents. luxembourg-bio.com Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. luxembourg-bio.com The activated carboxylic acid intermediate is then treated with methylamine to form the desired N-methyl amide bond.

Alternatively, if the synthesis proceeds through the methyl ester, methyl 6-(1H-pyrazol-1-yl)nicotinate, the amide can be formed by direct aminolysis with methylamine. This reaction may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate.

A less common route would involve the direct N-methylation of a pre-formed 6-(1H-pyrazol-1-yl)nicotinamide. This would require a selective methylation of the amide nitrogen, which can be challenging in the presence of other nucleophilic sites in the molecule, such as the pyrazole nitrogens. Enzymatic methylation, for example, using nicotinamide N-methyltransferase (NNMT), is a known biological process for nicotinamide methylation, but its application in a laboratory synthesis of this specific compound is not widely reported. researchgate.netnih.govnih.gov

Table 4: Common Reagents for Amide Bond Formation

| Reagent/Reagent System | Description |

| EDC/HOBt | A widely used carbodiimide-based coupling system that generates a reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. |

| HATU/DIPEA | A highly efficient aminium-based coupling reagent that forms a reactive O-At ester. Requires a non-nucleophilic base like diisopropylethylamine (DIPEA). |

| SOCl2 then Amine | The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride, which is then reacted with the amine. |

This table summarizes common methods for the amidation of carboxylic acids, which is the final key step in the synthesis of the target compound.

Amide Bond Formation Techniques

The formation of the N-methylnicotinamide moiety is a critical step in the synthesis. This transformation is typically achieved by creating an amide bond between a 6-(1H-pyrazol-1-yl)nicotinic acid derivative and methylamine.

One common approach involves the activation of the carboxylic acid group of 6-(1H-pyrazol-1-yl)nicotinic acid to facilitate nucleophilic attack by methylamine. This can be accomplished using a variety of coupling agents.

A second principal strategy is the aminolysis of an ester derivative, such as methyl 6-(1H-pyrazol-1-yl)nicotinate. This method involves reacting the ester with methylamine, often in a suitable solvent. While this approach can be straightforward, it may require elevated temperatures or prolonged reaction times.

A classic method for preparing nicotinic acid amide involves the esterification of the nicotinic acid, followed by conversion to the amide. google.com For instance, nicotinic acid can be reacted with ethanol (B145695) and sulfuric acid to form the nicotinic acid ester, which is then treated with an alkali and extracted before being converted to the amide. google.com Enzymatic methods have also been developed, utilizing amidases and an ammonium (B1175870) source to convert nicotinic acid riboside into nicotinamide riboside, a related transformation. google.com

Selective N-Methylation Procedures

Achieving selective methylation on the amide nitrogen without affecting the pyridine or pyrazole rings is crucial. While the amide can be formed directly using methylamine, an alternative route involves the methylation of a pre-formed 6-(1H-pyrazol-1-yl)nicotinamide. Traditional methylating agents like methyl iodide or dimethyl sulfate are often highly toxic and can lead to overalkylation or methylation at undesired positions (O-alkylation or reaction at the heterocyclic nitrogen atoms). scientificupdate.comnih.gov

Modern methodologies offer safer and more selective alternatives for the monomethylation of amides. nih.govorganic-chemistry.org These methods are particularly valuable for late-stage functionalization of complex molecules. nih.govorganic-chemistry.org

Quaternary Ammonium Salts : Phenyl trimethylammonium iodide (PhMe₃NI) serves as a safe, non-toxic, and easy-to-handle solid methylating agent. nih.govorganic-chemistry.org This reagent provides excellent monoselectivity for amides with high functional group tolerance and typically results in high yields (up to 99%). organic-chemistry.org The process avoids the use of carcinogenic traditional agents, presenting a safer protocol. nih.govorganic-chemistry.org

Tetramethylammonium Fluoride (B91410) (TMAF) : TMAF has been identified as a direct and selective methylating agent for a variety of functional groups, including amides. acs.org The method is noted for its operational simplicity and wide scope. Computational studies suggest a concerted methylation-deprotonation pathway. acs.org

(Chloromethyl)dimethylchlorosilane/Fluoride : This procedure involves activating the amide, followed by the formation of a cyclic penta-coordinate silicon intermediate. scientificupdate.com Subsequent treatment with a fluoride source, such as cesium fluoride, yields the N-methylated amide. This technique can be challenging but is effective for selective N-alkylation over O-alkylation. scientificupdate.com

Stereochemical Control and Regioselectivity in Synthesis

For the specific synthesis of this compound, which is an achiral molecule, stereochemical control is not a primary concern. However, in the synthesis of analogous systems with stereocenters, asymmetric synthesis strategies would be necessary. rwth-aachen.de

Regioselectivity, however, is a critical aspect of the synthesis, influencing both the construction of the pyrazole ring and its attachment to the nicotinamide core.

Pyridine Ring Substitution : The synthesis typically begins with a pre-functionalized pyridine ring to ensure the correct placement of the pyrazole and carboxamide groups. A common starting material is 6-chloronicotinic acid or its ester. The nucleophilic aromatic substitution of the chlorine atom by pyrazole establishes the C6-pyrazole linkage. This strategy unequivocally defines the substitution pattern on the pyridine core.

Pyrazole Ring Formation : The synthesis of the pyrazole ring itself must be controlled to yield the desired 1-substituted isomer. The Knorr pyrazole synthesis and related methods, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, are foundational. nih.gov The choice of reaction partners and conditions dictates the regiochemical outcome. For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of regioisomers. tandfonline.com Modern methods, including metal-catalyzed and 1,3-dipolar cycloaddition reactions, have been developed to achieve higher regioselectivity in the synthesis of polysubstituted pyrazoles. organic-chemistry.orgrsc.org For the target molecule, the use of pyrazole itself in the substitution reaction on the 6-chloronicotinamide scaffold ensures the formation of the N1-linked isomer.

Implementation of Green Chemistry Principles in Synthetic Routes

Adherence to green chemistry principles is increasingly important in pharmaceutical synthesis to minimize environmental impact and enhance safety. mdpi.com

Biocatalysis : Enzymes offer a powerful tool for sustainable amide bond formation. researchgate.net The use of immobilized lipases, such as Novozym® 435 from Candida antarctica, can catalyze the synthesis of nicotinamide derivatives from esters and amines. rsc.orgrsc.org These reactions are often performed in environmentally friendly solvents, achieve high yields, and allow for the reuse of the enzyme catalyst. rsc.orgrsc.org

Green Solvents : The replacement of hazardous solvents like toluene with greener alternatives is a key goal. researchgate.net Research has demonstrated the use of environmentally friendly solvents such as tert-amyl alcohol for the synthesis of nicotinamide derivatives. rsc.orgrsc.org Water is another ideal green solvent due to its non-toxic and non-flammable nature, though its use can be limited by the solubility of organic reactants. mdpi.com

Continuous-Flow Microreactors : Performing reactions in continuous-flow microreactors can lead to significantly shorter reaction times, increased product yields, and better process control compared to traditional batch processes. rsc.orgrsc.org This technology, when combined with biocatalysis, provides an efficient and sustainable synthetic strategy. rsc.org

Molecular Design, Computational Studies, and Structure Activity Relationships of N Methyl 6 1h Pyrazol 1 Yl Nicotinamide and Its Analogs

Advanced Structure-Activity Relationship (SAR) Investigations

The biological activity of N-methyl-6-(1H-pyrazol-1-yl)nicotinamide and its analogs is intricately linked to their structural features. Advanced structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular determinants required for their therapeutic effects. These investigations systematically explore how modifications to the chemical scaffold influence biological activity, providing a roadmap for the rational design of more potent and selective compounds.

Systematic modifications of the pyrazole (B372694) and nicotinamide (B372718) moieties have revealed critical insights into the structural requirements for biological activity. The nature, size, and electronic properties of substituents play a significant role in modulating the potency of these compounds. acs.org

For instance, in a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives developed as antifungal agents, the substituents on both the pyrazole and nicotinamide rings were found to be crucial for their activity against pathogens like S. sclerotiorum and V. mali. nih.gov One of the most effective compounds in this series, compound B4 (6-chloro-N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)nicotinamide), demonstrated potent antifungal activity, highlighting the beneficial effects of a chloro-group on the nicotinamide ring and difluoromethyl and methyl groups on the pyrazole ring. researchgate.net

Similarly, in the development of pyrazole-based inhibitors for other targets, the substitution pattern on the pyrazole ring has been shown to be a key determinant of activity. Studies on pyrazole azabicyclo[3.2.1]octane sulfonamides revealed that 3,5-dialkyl substitution on the pyrazole ring was essential for activity, as the corresponding mono-substituted or unsubstituted analogs were inactive. acs.org Furthermore, the electronic properties of the substituents had a significant impact; introducing an electron-withdrawing trifluoromethyl group at the 3-position led to a decrease in efficacy, while an electron-donating methoxy (B1213986) group at the same position resulted in a complete loss of detectable activity. acs.org

The following table summarizes the effects of various substituents on the biological activity of this compound analogs from different studies.

| Scaffold | Substituent (Position) | Effect on Biological Activity | Target/Activity |

| N-(1H-Pyrazol-5-yl)nicotinamide | 6-Chloro (Nicotinamide) | Increased Potency | Antifungal |

| N-(1H-Pyrazol-5-yl)nicotinamide | 3-Difluoromethyl (Pyrazole) | Increased Potency | Antifungal |

| N-(1H-Pyrazol-5-yl)nicotinamide | 1-Methyl (Pyrazole) | Increased Potency | Antifungal |

| Pyrazole Sulfonamide | 3,5-Dialkyl (Pyrazole) | Essential for Activity | NAAA Inhibition |

| Pyrazole Sulfonamide | 3-Trifluoromethyl (Pyrazole) | Decreased Potency | NAAA Inhibition |

| Pyrazole Sulfonamide | 3-Methoxy (Pyrazole) | Loss of Activity | NAAA Inhibition |

Understanding the three-dimensional arrangement of a molecule, or its conformation, is critical for elucidating its interaction with a biological target. For this compound and its analogs, computational and crystallographic studies have been employed to determine their preferred binding poses.

In studies of related inhibitors targeting human nicotinamide N-methyltransferase (hNNMT), X-ray crystallography has provided a detailed picture of the bioactive conformation. mdpi.com These studies show that the substituted pyrazole subunit of the inhibitor binds within the nicotinamide binding pocket of the enzyme. mdpi.com The specific orientation of the pyrazole ring and its substituents within this pocket is crucial for establishing key interactions that lead to potent inhibition. For example, the 3-methyl-4-phenyl-pyrazole group of one inhibitor was observed to be located deep within the nicotinamide binding pocket, with the methyl group pointing into a large cavity below the binding site. mdpi.com This type of detailed structural information is invaluable for guiding the design of new analogs with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. These techniques rely on the analysis of a set of molecules known to be active at a particular target to derive a model that explains their activity.

Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be biologically active. For inhibitors of nicotinamide N-methyltransferase (NNMT), structure-based pharmacophore models have been developed to understand the key structural features responsible for their pharmacological activity. nih.gov These models are generated by analyzing the interactions between known inhibitors and the enzyme's binding site. A typical pharmacophore model for an NNMT inhibitor might include features like a cationic nitrogen group, which has been identified as a crucial feature for nicotinamide-competitive inhibitors. researchgate.net Such models can then be used as 3D queries to screen large chemical databases to identify new potential inhibitors. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) becomes a powerful tool for the discovery and optimization of inhibitors. This approach uses the structural information of the target, typically obtained from X-ray crystallography or NMR spectroscopy, to design molecules that can bind with high affinity and selectivity.

For inhibitors targeting hNNMT, SBDD has been successfully applied. mdpi.com The crystal structure of hNNMT, co-crystallized with an inhibitor, provides a detailed map of the binding site and the key interactions between the inhibitor and the protein. mdpi.com This information can be used to guide the optimization of lead compounds. For example, by observing how a particular analog binds, researchers can identify opportunities to introduce new functional groups that can form additional favorable interactions, thereby increasing potency. Molecular docking simulations, a key component of SBDD, are used to predict the binding mode of novel designed compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. nih.govmdpi.comnih.gov This rational design process, guided by the target's structure, has proven to be highly effective in developing potent and selective inhibitors based on the pyrazole-nicotinamide scaffold. mdpi.comnih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as this compound or its analogs, might interact with a biological target, typically a protein.

Studies on analogous compounds, such as N-(1H-Pyrazol-5-yl)nicotinamide derivatives, have utilized molecular docking to elucidate their potential mechanisms of action. For instance, in the context of antifungal activity, docking simulations of these analogs against fungal enzymes can reveal key binding interactions. nih.gov These simulations often show that the nicotinamide and pyrazole moieties play a crucial role in forming hydrogen bonds and hydrophobic interactions within the active site of the target protein. nih.gov

For example, a hypothetical docking study of this compound into a kinase binding site might reveal the following interactions:

The pyrazole nitrogen atoms could act as hydrogen bond acceptors with backbone amide groups of the protein.

The pyridine (B92270) ring of the nicotinamide core could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

The methylamide group could engage in hydrogen bonding with acidic or basic residues.

Such computational predictions are instrumental in guiding the synthesis of more potent and selective analogs. The binding energies calculated from these simulations provide a qualitative estimate of the affinity of the compound for the target.

Molecular Dynamics Simulations for Binding Mode Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the protein-ligand complex over time. eurasianjournals.com MD simulations can be used to assess the stability of the docked pose, analyze the flexibility of the ligand and the protein, and identify key residues that are crucial for binding. nih.gov

For pyrazole derivatives and nicotinamide-containing molecules, MD simulations have been employed to understand their behavior in a simulated physiological environment. nih.govplos.org For instance, simulations of nicotinamide unbinding from enzymes like pyrazinamidase have shed light on the forces and interactions that govern ligand binding and release. plos.org

In the case of this compound, an MD simulation could reveal:

The stability of the hydrogen bonds and hydrophobic interactions predicted by docking.

The role of water molecules in mediating protein-ligand interactions.

Conformational changes in the protein upon ligand binding.

These simulations provide a deeper understanding of the binding thermodynamics and kinetics, which is invaluable for lead optimization.

Protein-Ligand Interaction Fingerprinting

Protein-ligand interaction fingerprinting (PLIF) is a method used to convert the three-dimensional structural information of a protein-ligand complex into a one-dimensional binary string, or "fingerprint". nih.gov This allows for the rapid comparison of binding modes across multiple ligands and/or protein structures. Each bit in the fingerprint represents the presence or absence of a specific interaction, such as a hydrogen bond, hydrophobic contact, or ionic interaction, with a particular amino acid residue in the binding site. nih.gov

While no specific PLIF studies on this compound were identified, the application of this technique to its analogs or other nicotinamide-containing ligands can be illustrative. By generating PLIFs for a series of active and inactive compounds, it is possible to identify the key interactions that are essential for biological activity. This information can then be used to build pharmacophore models and guide virtual screening campaigns to identify novel hits.

The general workflow for a PLIF analysis would involve:

Docking a set of ligands into the target protein's binding site.

Generating the interaction fingerprint for each ligand's binding pose.

Analyzing the fingerprints to identify common interaction patterns among the most active compounds.

Advanced Research Directions and Therapeutic Potential Preclinical Focus

Optimization Strategies for Enhanced Biological Activity

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a hit compound. For N-methyl-6-(1H-pyrazol-1-yl)nicotinamide, several advanced medicinal chemistry strategies can be envisioned to modulate its biological profile.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful techniques used to identify novel core structures and functional groups that retain or improve biological activity while modifying physicochemical properties. The this compound structure offers multiple opportunities for such modifications.

Pyrazole (B372694) Ring Modification: The pyrazole ring itself is a versatile bioisostere and can be replaced with other five- or six-membered heterocycles (e.g., triazole, isoxazole, thiazole, or pyrimidine) to explore different hydrogen bonding patterns and steric interactions within a target's binding site. The substitution pattern on the pyrazole can also be altered to fine-tune activity. nih.gov

Nicotinamide (B372718) Scaffold Alteration: The nicotinamide core could be replaced with other heterocyclic amides, such as isonicotinamides or pyrazine-carboxamides, to modulate target affinity and selectivity.

Linker and N-methyl Group: The direct N-N linkage between the pyridine (B92270) and pyrazole rings could be modified with different spacers. The N-methyl group on the amide can be replaced with other alkyl groups or bioisosteres to alter solubility and metabolic stability.

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Pyrazole | Triazole, Isoxazole, Thiazole, Imidazole | Alter hydrogen bonding capacity, aromatic interactions, and metabolic stability. |

| Nicotinamide | Pyrazine-carboxamide, Pyridazine-carboxamide, Thiazole-carboxamide | Modify planarity, dipole moment, and interactions with target proteins. |

| N-methyl group | Ethyl, Cyclopropyl, CF3 | Modulate lipophilicity, metabolic stability, and steric bulk. |

Fragment-Based Drug Discovery Applications

Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then grown or linked to produce more potent leads. The this compound structure can be deconstructed into its constituent fragments for an FBDD approach.

Fragment Identification: The pyrazole and N-methyl-nicotinamide moieties can be considered as individual fragments.

Library Screening: Libraries of substituted pyrazoles and nicotinamides could be screened against a target of interest to identify initial binding interactions.

Fragment Growing/Linking: Once a fragment binds, its structure can be elaborated ("growing") to occupy adjacent pockets in the binding site, thereby increasing affinity. Alternatively, if two different fragments bind to nearby sites, they can be connected with a chemical linker ("linking") to create a high-affinity molecule. This approach was successfully used to develop pyrazole-based inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The hybrid nature of this compound makes it an intriguing candidate for multi-target drug design.

The pyrazole scaffold is a cornerstone of many multi-targeted kinase inhibitors. For instance, various fused pyrazole derivatives have been developed as dual inhibitors of key oncogenic kinases like EGFR and VEGFR-2. frontiersin.orgresearchgate.net Simultaneously, the nicotinamide moiety is a substrate for critical metabolic enzymes such as Nicotinamide N-methyltransferase (NNMT) and Nicotinamide phosphoribosyltransferase (NAMPT), which are implicated in metabolic diseases and cancer. frontiersin.orgnih.gov

A key research direction would be to optimize the this compound scaffold to concurrently inhibit a protein kinase (via the pyrazole moiety) and modulate an NAD+-dependent enzyme (via the nicotinamide moiety). Such a dual-action compound could offer synergistic therapeutic effects, for example, by simultaneously blocking tumor cell proliferation (kinase inhibition) and disrupting cancer cell metabolism (NAMPT/NNMT modulation).

Development of this compound Analogs as Chemical Probes for Target Validation

Chemical probes are small molecules designed to bind with high potency and selectivity to a specific protein target, enabling researchers to study its function in a cellular or in vivo context. nih.govaacrjournals.org Developing analogs of this compound as chemical probes would be invaluable for validating its biological targets.

This can be achieved by incorporating specific functionalities onto the core scaffold:

Affinity-Based Probes: An analog could be synthesized with a reactive group (e.g., a photo-affinity label) that, upon activation, forms a covalent bond with its target protein. This allows for the isolation and identification of the target via mass spectrometry.

Fluorescent Probes: Attaching a fluorophore to a non-critical position on the molecule would allow for visualization of its subcellular localization and binding dynamics using advanced microscopy techniques. The development of fluorescent NAD+ analogs to monitor enzyme activity provides a template for this approach. nih.govnih.gov

Biotinylated Probes: Addition of a biotin (B1667282) tag would enable pull-down experiments to isolate the target protein and its binding partners from cell lysates.

These chemical probes would be instrumental in confirming the molecular targets responsible for any observed biological activity of the parent compound and elucidating its mechanism of action.

Role of the Compound in Preclinical Disease Models

Based on the known biological activities of its constituent scaffolds, this compound and its analogs hold therapeutic potential across several disease areas. Preclinical disease models are essential for evaluating this potential.

Metabolic Disorders: Overexpression of Nicotinamide N-methyltransferase (NNMT) is linked to obesity and type 2 diabetes. Small molecule NNMT inhibitors have shown significant promise in preclinical models. In studies with diet-induced obese mice, treatment with NNMT inhibitors led to a reduction in body weight by over 7%, a 30% decrease in white fat mass, and normalization of blood cholesterol levels, all without affecting appetite. frontiersin.orgbiocompare.com Given its structure, this compound could be investigated as a potential NNMT inhibitor.

| Compound | Key Preclinical Findings | Reference |

|---|---|---|

| JBSNF-000028 | Reduces MNA levels in plasma, liver, and adipose tissue; drives insulin (B600854) sensitization and body weight reduction. | nih.gov |

| Unnamed Quinoline Derivative (RLT-72848) | Reduced body weight by >10% and abdominal fat by >30%. | health.mil |

| 5-amino-1-methylquinoline | Accelerated weight loss and alleviated hepatic steatosis when switching from a Western to a normal diet. | nih.gov |

Cancer: The dysregulation of NAD+ metabolism is a hallmark of many cancers, making enzymes like NAMPT and NNMT attractive therapeutic targets. frontiersin.org NAMPT inhibitors, such as STF-118804, have demonstrated efficacy in preclinical models of pancreatic cancer and leukemia by depleting cellular NAD+ levels and inducing metabolic collapse in cancer cells. nih.gov Furthermore, the pyrazole scaffold is a key component in numerous FDA-approved kinase inhibitors used in oncology, such as Crizotinib (ALK/ROS1 inhibitor) and Encorafenib (BRAF inhibitor). nih.gov Derivatives of nicotinamide have also been designed as inhibitors of VEGFR-2, a key driver of tumor angiogenesis. mdpi.com This dual heritage suggests that this compound analogs could be potent anticancer agents, potentially acting on both metabolic and signaling pathways.

Infectious Diseases: Nicotinamide and pyrazole derivatives have independently shown promise as antimicrobial agents. A study on N-(1H-pyrazol-5-yl)nicotinamide derivatives revealed significant antifungal activity against plant pathogenic fungi, including Sclerotinia sclerotiorum and Valsa mali. nih.gov The most active compounds exhibited potent activity at low concentrations, suggesting their potential as leads for developing new fungicides. nih.govresearchgate.net Other studies have confirmed the broad antifungal potential of various nicotinamide derivatives against human pathogens like Candida albicans. mdpi.com

| Compound ID | EC₅₀ against S. sclerotiorum (mg/L) | EC₅₀ against V. mali (mg/L) |

|---|---|---|

| B4 | 10.35 | 17.01 |

| B5 | 11.25 | 20.33 |

| B10 | 15.84 | 25.16 |

*Data sourced from Wang W, et al. (2022). nih.gov

Neurodegenerative Disorders: A decline in cellular NAD+ levels is associated with aging and neurodegeneration. Strategies to boost NAD+ have shown neuroprotective benefits. Activators of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, have demonstrated strong neuroprotective efficacy in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) without causing overt toxicity. nih.govresearchgate.net Given that nicotinamide derivatives can modulate NAD+ levels, exploring the potential of this compound in preclinical models of neurodegeneration is a logical and promising research direction. nih.gov

Future Perspectives in Medicinal Chemistry and Chemical Biology of Nicotinamide-Pyrazole Conjugates

The fusion of nicotinamide and pyrazole moieties into a single chemical entity opens up a rich area for future exploration in medicinal chemistry and chemical biology. The this compound scaffold represents a promising starting point for the development of novel therapeutics and research tools.

Future efforts will likely focus on synthesizing and screening libraries of analogs to build detailed structure-activity relationships (SAR) for various biological targets. The pursuit of polypharmacological agents that can simultaneously address multiple disease-related pathways is a particularly exciting frontier. Furthermore, the development of high-quality chemical probes from this scaffold will be crucial for target identification and validation, deepening our understanding of the complex biological systems implicated in metabolic disorders, cancer, and neurodegeneration. The continued investigation of nicotinamide-pyrazole conjugates is poised to yield valuable insights and potentially deliver next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-methyl-6-(1H-pyrazol-1-yl)nicotinamide and its analogs?

- Methodology :

- Synthesis : Utilize coupling reactions between pyrazole derivatives and nicotinamide precursors. For example, describes the synthesis of structurally similar pyrazole-nicotinamide hybrids via nucleophilic substitution or amide bond formation under mild conditions (e.g., NMI-MsCl activation).

- Characterization : Employ ¹H/¹³C NMR for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and melting point analysis for purity assessment. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can validate purity (≥95%) .

Q. How can researchers ensure analytical accuracy when quantifying N-methyl-6-(1H-pyrazol-1-yl)nicotinamide in complex matrices?

- Methodology :

- Sample Preparation : Use solvent extraction (e.g., acetonitrile or methanol) to isolate the compound from biological or synthetic mixtures.

- Instrumentation : Optimize HPLC/GC conditions (e.g., C18 column, gradient elution with 0.1% formic acid in water/acetonitrile) for separation. Calibration curves with internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodology :

- Target-Based Assays : Use enzyme inhibition assays (e.g., kinase or protease inhibition) with fluorogenic substrates.

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., A549 lung cancer cells) via MTT or apoptosis assays. highlights pyrazole derivatives inducing apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N-methyl-6-(1H-pyrazol-1-yl)nicotinamide derivatives?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.

- Refinement : Apply SHELXL for small-molecule refinement. notes SHELX’s robustness in handling twinned data or high-resolution structures. Hydrogen bonding and π-π stacking interactions can be analyzed via Mercury or Olex2 .

Q. What strategies address poor bioavailability of pyrazole-nicotinamide hybrids in preclinical models?

- Methodology :

- Structural Optimization : Replace labile groups (e.g., ketoamide in ’s A-953227) with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability.

- Formulation : Develop nanoparticle carriers (e.g., liposomes) to improve solubility and tissue penetration. Pharmacokinetic studies in rodents can validate AUC improvements .

Q. How do researchers reconcile contradictory SAR data between in vitro potency and in vivo efficacy?

- Methodology :

- Mechanistic Profiling : Combine molecular dynamics simulations (e.g., docking to target proteins) with ADMETox assays (e.g., microsomal stability, plasma protein binding).

- In Vivo Validation : Use transgenic animal models (e.g., xenografts) to assess target engagement and off-target effects. emphasizes the need for CNS penetration studies if targeting neurological pathways .

Q. What experimental approaches validate the compound’s mechanism of action in disease-relevant pathways?

- Methodology :

- Omics Integration : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment.

- Pathway Inhibition : Use phospho-specific antibodies in Western blotting to confirm downstream signaling modulation (e.g., mTOR or MAPK pathways) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.